![molecular formula C15H14O3 B2537785 4-[(4-メトキシベンジル)オキシ]ベンズアルデヒド CAS No. 77182-73-1](/img/structure/B2537785.png)
4-[(4-メトキシベンジル)オキシ]ベンズアルデヒド
概要
説明
4-[(4-Methoxybenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H14O3. It is characterized by the presence of a benzaldehyde group substituted with a 4-methoxybenzyl group through an ether linkage. This compound is used in various chemical syntheses and has applications in scientific research.
科学的研究の応用
4-[(4-Methoxybenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
4-[(4-Methoxybenzyl)oxy]benzaldehyde can be synthesized through several methods. One common route involves the reaction of 4-methoxybenzyl alcohol with 4-hydroxybenzaldehyde in the presence of a suitable dehydrating agent, such as phosphorus oxychloride (POCl3), to form the desired ether linkage . The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for 4-[(4-Methoxybenzyl)oxy]benzaldehyde often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
4-[(4-Methoxybenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 4-[(4-Methoxybenzyl)oxy]benzoic acid.
Reduction: 4-[(4-Methoxybenzyl)oxy]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
作用機序
The mechanism of action of 4-[(4-Methoxybenzyl)oxy]benzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with their active sites and affecting their activity. The molecular targets and pathways involved vary based on the biological context and the specific enzymes or receptors it interacts with.
類似化合物との比較
Similar Compounds
- 4-[(2-Methoxybenzyl)oxy]benzaldehyde
- 4-[(4-Methylbenzyl)oxy]benzaldehyde
- 4-[(3-Chlorobenzyl)oxy]benzaldehyde
Uniqueness
4-[(4-Methoxybenzyl)oxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy group influences its reactivity and interactions with other molecules, making it suitable for specific applications in research and industry.
特性
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-6-4-13(5-7-14)11-18-15-8-2-12(10-16)3-9-15/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHSHAZGHYCUPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
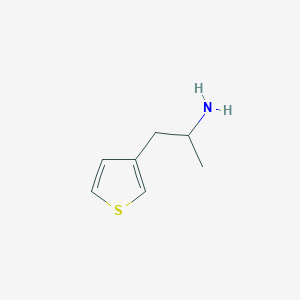
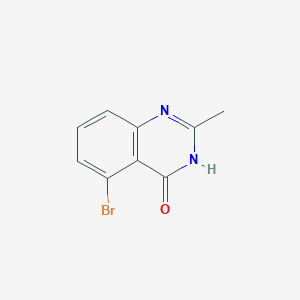
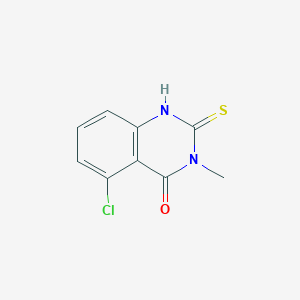
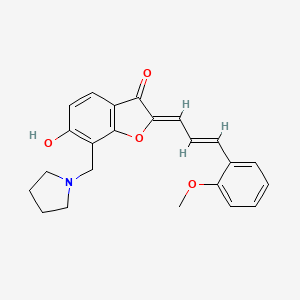
![2-[(4-fluorophenyl)sulfanyl]-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2537710.png)
![2-(4-cyanobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2537714.png)
![3-[(3,4-dichlorophenyl)methyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea](/img/structure/B2537715.png)
![benzo[d][1,3]dioxol-5-yl(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone](/img/structure/B2537717.png)
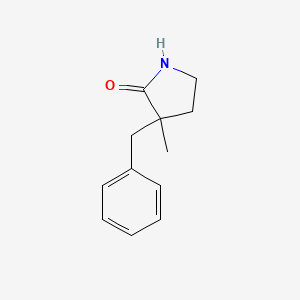
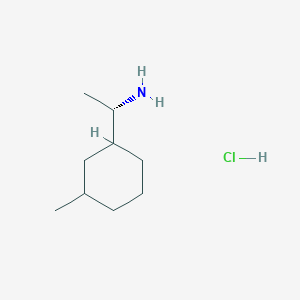
![2-Phenyl-3a,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-one](/img/structure/B2537721.png)

![(3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2537723.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2537725.png)
